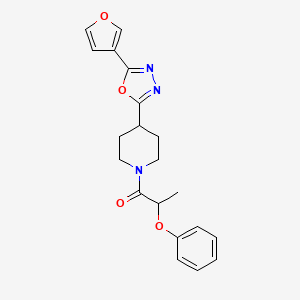![molecular formula C12H12F2N2O2S B2826207 2-[(4,4-Difluoropiperidin-1-yl)sulfonyl]benzonitrile CAS No. 2327385-04-4](/img/structure/B2826207.png)
2-[(4,4-Difluoropiperidin-1-yl)sulfonyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,4-Difluoropiperidin-1-yl)sulfonyl]benzonitrile is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a sulfonyl group attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluoropiperidin-1-yl)sulfonyl]benzonitrile typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This can be achieved by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane.
Coupling with Benzonitrile Derivative: The 4,4-difluoropiperidine is then coupled with a benzonitrile derivative using a suitable coupling reagent, such as a sulfonyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,4-Difluoropiperidin-1-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The benzonitrile moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while oxidation would yield a sulfone.
Aplicaciones Científicas De Investigación
2-[(4,4-Difluoropiperidin-1-yl)sulfonyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 2-[(4,4-Difluoropiperidin-1-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile: Similar structure but with a bromine atom instead of a sulfonyl group.
Pyrrolidine Derivatives: These compounds also feature a nitrogen-containing ring and are used in medicinal chemistry for their biological activity.
Uniqueness
2-[(4,4-Difluoropiperidin-1-yl)sulfonyl]benzonitrile is unique due to the presence of both fluorine atoms and a sulfonyl group, which can enhance its chemical stability and biological activity compared to similar compounds
Propiedades
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S/c13-12(14)5-7-16(8-6-12)19(17,18)11-4-2-1-3-10(11)9-15/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUXGSJJGPDEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2826126.png)
![N-[2-(4-FLUORO-3-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ACETAMIDE](/img/structure/B2826127.png)
![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)




![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2826137.png)





![N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2826147.png)
